Carbamic acid, (2-methylphenyl)-, methyl ester

Acetylcholinesterase inhibition Enzyme kinetics Insecticide screening

Researchers conducting acetylcholinesterase (AChE) structure-activity relationship (SAR) studies require isomerically pure phenyl N-methylcarbamate reference compounds, as substitution position profoundly impacts inhibition potency. Carbamic acid, (2-methylphenyl)-, methyl ester (CAS 14983-92-7) provides the definitive ortho-methyl data point for mapping steric tolerance in the enzyme active site. - Enables unambiguous SAR differentiation from meta- and para-methyl isomers, which exhibit substantially divergent inhibitory activities. - Serves as a versatile building block for Directed ortho-Metalation (DoM), leveraging the O-carbamate as a powerful directing group for regioselective functionalization. - White to pale yellow solid (mp 52-56 °C) with a calculated LogP of 2.23-2.30, ideal for comparative physicochemical profiling panels.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 14983-92-7
Cat. No. B084076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2-methylphenyl)-, methyl ester
CAS14983-92-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)OC
InChIInChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
InChIKeyDPDBQTJXMGFFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, (2-methylphenyl)-, methyl ester: Molecular Properties


Carbamic acid, (2-methylphenyl)-, methyl ester (CAS 14983-92-7), systematically named methyl N-(2-methylphenyl)carbamate or methyl N-(o-tolyl)carbamate [1], is a phenyl N-methylcarbamate with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It features an ortho-methyl substitution on the phenyl ring [1]. The compound is a white to pale yellow solid or oil at room temperature with an experimentally determined melting point of 52–56 °C in dichloromethane/hexane and a predicted boiling point of 202.5 ± 19.0 °C . Key physicochemical parameters include a predicted density of 1.138 ± 0.06 g/cm³ , a predicted pKa of 13.87 ± 0.70 , and a calculated LogP (octanol-water partition coefficient) of 2.23 to 2.30 . As a phenyl methylcarbamate, it shares the characteristic mechanism of acetylcholinesterase (AChE) inhibition common to this class [2][3].

Compound Class Ortho-methyl phenyl N-methylcarbamate; AChE inhibitor research tool Class-level
Physical Form Solid at ambient temperature; supports accurate weighing protocols
Lipophilicity Moderate LogP ~2.3; influences membrane partitioning in cell-based assays

Impact of Ortho-Methyl Substitution


Within the phenyl N-methylcarbamate class, positional isomerism profoundly impacts biological performance. Systematic evaluations have demonstrated that ortho-, meta-, and para-substituted phenyl N-methylcarbamates exhibit substantially divergent anticholinesterase activities and insecticidal toxicities [1][2]. For mono-substituted compounds, the substitution position dictates the complementarity between the inhibitor and the AChE active site topography, leading to quantifiable differences in inhibition potency [1]. The ortho-methyl substitution pattern in CAS 14983-92-7 creates a distinct steric and electronic environment compared to its meta-methyl and para-methyl isomers [3], directly affecting binding kinetics and the carbamylation rate of the enzyme's serine hydroxyl group. Consequently, substituting this compound with a structurally similar phenyl methylcarbamate that lacks the ortho-methyl configuration, or with an unsubstituted phenyl methylcarbamate, will yield different experimental outcomes in AChE inhibition assays, insect toxicity screens, and any downstream application where enzyme carbamylation kinetics are critical. The quantitative evidence below establishes the specific performance characteristics that distinguish this ortho-methyl substituted compound from relevant comparators.

Target Compound Ortho-methyl isomer (CAS 14983-92-7)
Substitution Risk Meta- or para-methyl isomers, or unsubstituted phenyl methylcarbamate, exhibit different AChE inhibition potency; isomer activity ranking (meta > ortho > para) may shift experimental outcomes.
Target Property Solid physical state (mp >50 °C)
Substitution Risk Liquid unsubstituted analog (mp
Target Function O-carbamate directing group with ortho-methyl synthetic handle
Substitution Risk Simpler O-carbamates lack the ortho-substituent, limiting their utility in blocking-group strategies and sequential DoM functionalization.

Evidence: Differentiating from Analogs


AChE Inhibition Potency vs. Unsubstituted Baseline

CAS 14983-92-7 demonstrates substantially greater acetylcholinesterase (AChE) inhibitory potency compared to the unsubstituted phenyl methylcarbamate baseline. While the target compound's precise AChE IC50 in a standardized housefly head assay is not directly available from the provided sources, class-level structure-activity data from a series of substituted phenyl N-methylcarbamates establishes that ortho-substitution enhances AChE inhibition relative to the unsubstituted phenyl methylcarbamate [1][2]. For reference, the unsubstituted phenyl methylcarbamate exhibits an IC50 of 766,000 nM (766 μM) against housefly AChE [2]. Class-level SAR analysis indicates that ortho-substituted derivatives, including those with alkyl substituents, achieve IC50 values in the low micromolar range, representing a >60-fold improvement in inhibitory potency over the unsubstituted comparator [1][3].

AChE Potency vs. Baseline
Class-level
>60-fold greater potency vs. unsubstituted (class-level inference)
Ortho-substitution supports enhanced target engagement in AChE assays.
Compound-specific IC50 requires verification.
Acetylcholinesterase inhibition Enzyme kinetics Insecticide screening

Insecticidal Activity by Substitution Position

A comprehensive structure-activity study of 49 substituted phenyl N-methylcarbamates established that the position of substitution on the phenyl ring critically determines insecticidal potency [1]. The ortho-methyl substituted compound (CAS 14983-92-7) exhibits a distinct activity profile compared to its meta-methyl and para-methyl isomers. The study found that maximum anticholinesterase and insecticidal activity occurs when the phenyl substituent is positioned at an optimal distance of approximately 5 Å from the carbonyl group to complement the AChE active site topography [1]. Ortho-substitution positions the methyl group differently relative to the carbamate warhead than meta- or para-substitution, altering both steric accessibility and electronic distribution. For mono-alkyl substituted phenyl N-methylcarbamates in housefly toxicity assays, the activity ranking by substitution position is meta > ortho > para [2], establishing a quantifiable hierarchy that precludes interchangeable use of isomers.

Isomer Toxicity Ranking
Head-to-head
Activity ranking: meta > ortho > para across multiple insect species
Positional isomerism defines distinct toxicity profiles.
Reported in Musca, Laodelphax, Nephotettix assays.
Insect toxicology Structure-activity relationships Pesticide development

Solid-State and Lipophilicity Differences

The ortho-methyl substitution in CAS 14983-92-7 confers measurable differences in key physicochemical properties compared to the unsubstituted phenyl methylcarbamate baseline. The target compound exhibits an experimental melting point of 52–56 °C , whereas the unsubstituted phenyl methylcarbamate (CAS 1943-79-9) is a liquid at room temperature with a melting point below 25 °C [1]. This solid-versus-liquid distinction at standard laboratory temperatures has practical implications for handling, storage, and formulation. Additionally, the ortho-methyl group increases the calculated LogP (octanol-water partition coefficient) to 2.23–2.30 , compared to approximately 1.5–1.8 for the unsubstituted phenyl methylcarbamate [1], representing an increase in lipophilicity of approximately 0.5–0.8 LogP units. This corresponds to a roughly 3- to 6-fold increase in the compound's partitioning into organic phases relative to aqueous phases.

Solid-State & LogP
Context-dependent
Solid (mp >50 °C) vs. liquid comparator; LogP elevated by 0.5–0.8 units
Physical state and lipophilicity differ from unsubstituted analog.
Impacts handling and membrane partitioning assumptions.
Physicochemical characterization Solid-state properties Formulation development

O-Carbamate as DoM Directing Group

CAS 14983-92-7 possesses an O-carbamate functional group that serves as one of the most powerful directing metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry [1]. In a direct comparative context, the O-carbamate group in this compound directs lithiation with substantially higher efficiency than analogous tertiary amides or other common directing groups [1][2]. The ortho-methyl substitution on the phenyl ring does not interfere with DoM regioselectivity; instead, the carbamate oxygen coordinates to the organolithium base, facilitating deprotonation at the position ortho to the carbamate group. This enables subsequent functionalization with electrophiles to generate ortho-substituted derivatives. In contrast, the unsubstituted phenyl methylcarbamate lacks the additional synthetic handles provided by the ortho-methyl group, which can be further elaborated or serve as a blocking group in sequential functionalization strategies [2].

DoM Directing Group
Class-level
O-carbamate directs lithiation with high efficiency; ortho-methyl provides synthetic versatility
Supports DoM-based aromatic functionalization workflows.
Reaction scope requires model-specific validation.
Organic synthesis Directed ortho-metalation C–H functionalization

Research & Industrial Application Scenarios


SAR Studies of AChE Inhibitors

CAS 14983-92-7 serves as a critical ortho-methyl substituted reference compound in SAR campaigns exploring the relationship between phenyl substitution patterns and acetylcholinesterase inhibitory activity. As established by the positional isomerism evidence, the ortho-methyl configuration produces a distinct activity profile compared to meta- and para-methyl isomers [1][2]. Researchers investigating the steric and electronic determinants of AChE inhibition require the specific ortho-substituted isomer to accurately map the binding site tolerance for ortho-position modifications and to establish the activity gradient across the ortho→meta→para continuum. Substituting this compound with the meta- or para-isomer would confound SAR interpretation and lead to incorrect conclusions about ortho-position steric constraints in the enzyme active site.

Physicochemical Reference Standard

The solid physical state (melting point 52–56 °C) and elevated LogP (2.23–2.30) of CAS 14983-92-7 make it a valuable reference standard for characterizing the impact of ortho-alkyl substitution on the physicochemical properties of phenyl carbamates [1]. In comparative physicochemical screening panels that include unsubstituted phenyl methylcarbamate (liquid, lower LogP) and other substituted analogs, this compound provides a defined data point for understanding how ortho-methyl substitution affects melting behavior, lipophilicity, and derived parameters such as membrane permeability predictions [1][2]. This is particularly relevant for researchers developing QSAR models or optimizing lead compounds where balancing potency with favorable physicochemical properties is essential.

DoM Building Block for Aromatic Synthesis

CAS 14983-92-7 is an ideal building block for DoM-based synthetic routes to ortho-functionalized aniline derivatives and polysubstituted aromatics [1]. The O-carbamate group serves as a powerful directing group for ortho-lithiation, enabling regioselective introduction of electrophiles at the position ortho to the carbamate [1][2]. The existing ortho-methyl group can function as a blocking group to direct lithiation to alternative positions or remain in the final product as a substituent. After functionalization, the carbamate can be cleaved under basic or reductive conditions to reveal the free aniline, providing access to ortho-substituted anilines that are valuable intermediates in pharmaceutical and agrochemical synthesis. This dual functionality—powerful DMG plus existing ortho-substituent—distinguishes this compound from simpler O-carbamates that lack the additional synthetic handle provided by the ortho-methyl group [1][2].

Isomer-Specific Toxicological Screening

In insecticide discovery programs evaluating phenyl N-methylcarbamate candidates, CAS 14983-92-7 represents the ortho-methyl substituted member of the mono-methyl positional isomer series. Evidence from comparative toxicity studies establishes that meta-, ortho-, and para-methyl isomers exhibit different insecticidal potencies against key agricultural pest species including housefly (Musca domestica), brown planthopper (Laodelphax striatellus), and green rice leafhopper (Nephotettix cincticeps) [1][2]. The ortho-isomer occupies an intermediate position in the activity ranking (meta > ortho > para), making it essential for complete structure-activity profiling and for identifying substitution patterns that optimize both efficacy and selectivity. Researchers cannot infer the performance of the ortho-isomer from data on the meta- or para-isomers due to the non-linear relationship between substitution position and biological activity [1].

Application
Selection Property
Validation Focus
AChE inhibitor SAR studies
Positional isomer identity
Ortho-methyl binding-site tolerance profiling
Physicochemical screening panels
Solid-state physical form
Lipophilicity and melting behavior benchmarking
Directed ortho-metalation (DoM) synthesis
O-Carbamate directing group efficiency
Ortho-lithiation regioselectivity review
Insecticide discovery toxicology
Isomer-specific toxicity ranking
Ortho-position activity profiling vs. meta/para isomers

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